molecular formula C16H22ClN3O3 B2684134 N-(5-chloro-2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 899956-64-0

N-(5-chloro-2-methylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2684134
CAS No.: 899956-64-0
M. Wt: 339.82
InChI Key: SJUQTVNHVOTWRN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves the following steps:

    Formation of the Chloro-Substituted Phenyl Intermediate: The starting material, 5-chloro-2-methylphenylamine, is reacted with an appropriate acylating agent to form the intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with 3-chloropropylamine to introduce the morpholine ring.

    Formation of the Ethanediamide Backbone: The final step involves the reaction of the intermediate with ethylenediamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be explored as a potential drug candidate or as a lead compound for drug development.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methylphenyl)-N’-[3-(piperidin-4-yl)propyl]ethanediamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(5-chloro-2-methylphenyl)-N’-[3-(pyrrolidin-4-yl)propyl]ethanediamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in N-(5-chloro-2-methylphenyl)-N’-[3-(morpholin-4-yl)propyl]ethanediamide may impart unique properties such as increased solubility or specific biological activity compared to its analogs with different ring structures.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-12-3-4-13(17)11-14(12)19-16(22)15(21)18-5-2-6-20-7-9-23-10-8-20/h3-4,11H,2,5-10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUQTVNHVOTWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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